n-(3,5-Dimethylphenyl)-3-oxobutanamide

Description

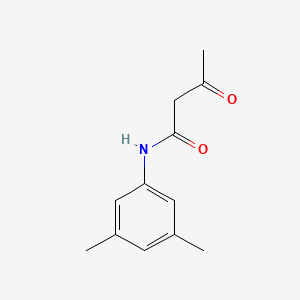

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-9(2)6-11(5-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGMOCSJVMBAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290814 | |

| Record name | n-(3,5-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25233-52-7 | |

| Record name | 3',5'-Acetoacetoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3,5-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethylphenyl 3 Oxobutanamide

Established Synthetic Pathways for N-Aryl-3-oxobutanamides

The synthesis of N-aryl-3-oxobutanamides, including the title compound, is most commonly achieved through the acylation of a corresponding substituted aniline (B41778).

Acylation Reactions Utilizing Substituted Anilines and Acylating Agents

The primary method for synthesizing N-(3,5-Dimethylphenyl)-3-oxobutanamide involves the reaction of 3,5-dimethylaniline (B87155) with a suitable acetoacetylating agent. Historically, diketene (B1670635) has been a widely used reagent for this transformation. The reaction proceeds via the nucleophilic attack of the amino group of the aniline on one of the carbonyl groups of diketene, leading to the formation of the corresponding N-aryl-3-oxobutanamide.

However, due to the high reactivity and toxicity of diketene, alternative and safer acylating agents are often preferred in modern synthesis. wikipedia.org One such alternative is the use of acetoacetic esters, such as ethyl acetoacetate (B1235776), in a transamidation reaction, although this often requires more forcing conditions. A more direct and safer equivalent to diketene is 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD). wikipedia.orgchemicalbook.com

Green Chemistry Approaches in Acetoacetamide (B46550) Synthesis

In recent years, significant emphasis has been placed on developing more environmentally benign synthetic protocols. This has led to the exploration of reactions in greener solvents or under solvent-free conditions, as well as the use of more sustainable reagents. nih.gov

The use of water as a solvent for organic reactions is a cornerstone of green chemistry, as it is inexpensive, non-flammable, and non-toxic. researchgate.net Several organic reactions, including C-N bond formation to create amides, have been shown to proceed efficiently in water, often with enhanced selectivity and easier product workup. researchgate.netrsc.org One-pot, multi-component reactions in aqueous media have been developed for the synthesis of complex amides, providing excellent yields and representing a green protocol. researchgate.net

Additionally, solvent-free reaction conditions have been explored. For instance, the reaction of aliphatic amines with acetoacetanilide (B1666496) has been successfully carried out in the presence of a zeolite catalyst without any solvent, demonstrating a green and efficient pathway for amide synthesis. researchgate.net

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD), also known as the diketene-acetone adduct, is a prime example of a sustainable and safer reagent in acetoacetamide synthesis. wikipedia.org It is a stable, transportable liquid that serves as a convenient substitute for diketene. chemicalbook.comlookchem.com When heated, TMD undergoes a retro-[4+2] cycloaddition reaction to generate acetylketene in situ, along with acetone. wikipedia.org This highly reactive acetylketene is immediately trapped by the amine present in the reaction mixture (such as 3,5-dimethylaniline) to yield the desired N-aryl-3-oxobutanamide. chemicalbook.com This method avoids the handling and transportation challenges associated with diketene while providing access to the same range of acetoacetamide derivatives. lookchem.com

Derivatization Strategies and Functionalization Reactions of this compound

The β-dicarbonyl moiety in this compound makes it a versatile substrate for a variety of chemical transformations, including cyclization reactions to form heterocycles and reactions at the active methylene (B1212753) group. sciencepublishinggroup.com

Oxidation Reactions and Characterization of Oxidized Derivatives

The oxidation of N-aryl-3-oxobutanamides can lead to novel chemical structures. A notable transformation involves the use of the hypervalent iodine reagent (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid. beilstein-journals.org This reaction does not result in a simple oxidation but instead promotes an oxidative carbon-carbon bond cleavage. beilstein-journals.org

When a model substrate like 3-oxo-N-phenylbutanamide is treated with DIB and a Lewis acid such as zinc(II) chloride (ZnCl₂), the reaction yields a 2,2-dichloro-N-phenylacetamide rather than an oxidized butanamide. beilstein-journals.org The transformation is believed to proceed through the complexation of the β-ketoamide with the Lewis acid, increasing the nucleophilicity of the central methylene carbon. This is followed by nucleophilic attack and a subsequent retro-Claisen condensation reaction, which cleaves the C-C bond between the α- and β-carbons of the butanamide backbone. beilstein-journals.org The reaction conditions, including the choice of solvent and Lewis acid, have been optimized to achieve high yields, as shown in the table below for the model substrate 3-oxo-N-phenylbutanamide. beilstein-journals.org This protocol is applicable to a wide range of N-aryl-3-oxobutanamides, demonstrating that the electronic properties of the substituents on the benzene (B151609) ring have minimal effect on the reaction's success. beilstein-journals.org

Table 1: Optimization of Oxidation Conditions for 3-oxo-N-phenylbutanamide using DIB Data sourced from a study on the novel oxidation of 3-oxobutanamides. beilstein-journals.org

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Dioxane | Room Temp | 24 | 0 |

| 2 | FeCl₃ | Dioxane | Room Temp | 1 | 80 |

| 3 | ZnCl₂ | Dioxane | Room Temp | 1 | 85 |

| 4 | CuCl₂ | Dioxane | Room Temp | 1 | 75 |

| 5 | AlCl₃ | Dioxane | Room Temp | 1 | 60 |

| 6 | ZnCl₂ | CH₂Cl₂ | Room Temp | 1 | 70 |

| 7 | ZnCl₂ | CH₃CN | Room Temp | 1 | 78 |

| 8 | ZnCl₂ | DMF | Room Temp | 1 | 82 |

| 9 | ZnCl₂ | Dioxane | 0 | 1 | 65 |

| 10 | ZnCl₂ | Dioxane | 50 | 1 | 85 |

| 11 | ZnCl₂ | Dioxane | Room Temp | 1 | 92* |

*Reaction performed with 1.3 equiv. of DIB and 1.5 equiv. of ZnCl₂.

Reduction Reactions Leading to Amine Derivatives and Other Reduced Forms

The chemical structure of this compound contains two key functionalities susceptible to reduction: the ketone group and the amide group. The selective reduction of these groups can lead to a variety of amine and alcohol derivatives.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the carbonyl and the amide functionalities. masterorganicchemistry.comchemistrysteps.com The complete reduction of this compound would yield N-(3,5-dimethylphenyl)butane-1,3-diamine. This reaction proceeds through the reduction of the ketone to a secondary alcohol and the amide to an amine.

Alternatively, selective reduction is possible under specific conditions. Catalytic hydrogenation or the use of milder hydride reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone at the C3 position to a hydroxyl group, yielding N-(3,5-dimethylphenyl)-3-hydroxybutanamide, without affecting the more stable amide group.

Reductive amination of the β-keto group can also be achieved. researchgate.netorganic-chemistry.org This process involves the reaction of the ketone with an amine or ammonia (B1221849) in the presence of a reducing agent. For instance, reaction with ammonia followed by reduction would introduce a second amine group, leading to the formation of 3-amino-N-(3,5-dimethylphenyl)butanamide.

Table 1: Potential Reduction Products of this compound This table is generated based on established chemical principles for the reduction of amides and ketones.

| Reagent/Condition | Functional Group Targeted | Expected Product |

|---|---|---|

| LiAlH₄ (strong) | Ketone and Amide | N-(3,5-dimethylphenyl)butane-1,3-diamine |

| NaBH₄ (mild) | Ketone | N-(3,5-Dimethylphenyl)-3-hydroxybutanamide |

| H₂/Catalyst (e.g., Raney Ni) | Ketone | N-(3,5-Dimethylphenyl)-3-hydroxybutanamide |

| NH₃, H₂/Catalyst | Ketone (Reductive Amination) | 3-Amino-N-(3,5-dimethylphenyl)butanamide |

Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

The dimethylphenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The regioselectivity of these substitutions is dictated by the directing effects of the substituents already present on the benzene ring: the N-acetoacetyl group and the two methyl groups.

The N-acetoacetyl group (-NHCOCH₂COCH₃) is analogous to the acetamido group, which is known to be an activating, ortho-, para-directing substituent. ijarsct.co.inijarsct.co.in Similarly, methyl groups are also activating and ortho-, para-directing. In the 3,5-dimethylphenyl moiety, the positions ortho to the amide (at C1) are C2 and C6, and the para position is C4. The methyl groups at C3 and C5 further activate these same positions (C2, C4, C6). This cumulative activation makes the ring highly reactive towards electrophiles and strongly directs incoming substituents to these positions. msu.edu Steric hindrance may influence the ratio of the resulting isomers.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, likely at the C4 position due to less steric hindrance compared to C2 and C6.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding halogenated derivatives. msu.edu

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid group (-SO₃H).

Table 2: Predicted Products of Electrophilic Aromatic Substitution This table outlines the expected major products from the electrophilic aromatic substitution on this compound based on directing group effects.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-(4-Nitro-3,5-dimethylphenyl)-3-oxobutanamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | N-(4-Bromo-3,5-dimethylphenyl)-3-oxobutanamide |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | N-(4-Chloro-3,5-dimethylphenyl)-3-oxobutanamide |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | 4-(3-Oxobutanamido)-2,6-dimethylbenzenesulfonic acid |

Reactions Involving the 3-Oxobutanamide Functionality for Heterocyclic Synthesis

The 3-oxobutanamide portion of the molecule is a versatile precursor for the synthesis of various heterocyclic compounds due to its active methylene group and β-keto functionality.

Hydrazone Formation via Coupling with Diazonium Salts

The active methylene group (at C2) of this compound is sufficiently acidic to react with electrophiles. A key reaction is the Japp–Klingemann reaction, which involves coupling with aryl diazonium salts. libretexts.org This reaction proceeds in a buffered solution (e.g., aqueous ethanol (B145695) with sodium acetate) where the diazonium salt acts as an electrophile, attacking the enolate of the β-keto amide. researchgate.netresearchgate.net The resulting product is a stable arylhydrazone derivative. These hydrazones are often highly colored compounds and serve as important intermediates for further transformations. researchgate.net

Table 3: Synthesis of Hydrazones via Diazonium Coupling This table presents examples of hydrazones synthesized from this compound and various substituted aryl diazonium salts, based on analogous reactions.

| Aryl Diazonium Salt Source (Ar-NH₂) | Resulting Hydrazone Product (Ar-NH-N=C(COCH₃)CONH-R) |

|---|---|

| Aniline | 2-(Phenylhydrazono)-N-(3,5-dimethylphenyl)-3-oxobutanamide |

| 4-Nitroaniline | 2-((4-Nitrophenyl)hydrazono)-N-(3,5-dimethylphenyl)-3-oxobutanamide |

| Sulfanilic acid | 4-((2-(N-(3,5-Dimethylphenyl)carbamoyl)-1-acetyl-hydrazono)methyl)benzenesulfonic acid |

| 4-Chloroaniline | 2-((4-Chlorophenyl)hydrazono)-N-(3,5-dimethylphenyl)-3-oxobutanamide |

Cyclization Reactions Leading to Pyrazoline Derivatives

The hydrazones formed from diazonium salt coupling are valuable intermediates for synthesizing five-membered heterocyclic rings like pyrazolines and pyrazolones. researchgate.net Treatment of the arylhydrazone of this compound with a base or acid can induce intramolecular cyclization. The reaction typically involves the nucleophilic attack of the amide nitrogen onto the acetyl carbonyl group, followed by dehydration, to yield a pyrazolin-5-one ring system.

Alternatively, the parent compound, this compound, can react directly with hydrazine (B178648) or substituted hydrazines. chim.itresearchgate.net The reaction initiates with the condensation of hydrazine at the more reactive ketone carbonyl (C3) to form a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine onto the amide carbonyl, followed by elimination of the 3,5-dimethylaniline group, to produce a pyrazolin-5-one derivative. If a substituted hydrazine (e.g., phenylhydrazine) is used, an N-substituted pyrazolin-5-one is obtained.

Multicomponent Reactions for Dihydropyrimidine (B8664642) Synthesis (e.g., Biginelli Reaction)

This compound can serve as the β-dicarbonyl component in the Biginelli reaction, a one-pot multicomponent condensation. illinois.eduresearchgate.net This acid-catalyzed reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. researchgate.net

In this context, this compound reacts with a variety of aromatic or aliphatic aldehydes and urea. The proposed mechanism involves the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-keto amide. Subsequent cyclization and dehydration yield the final dihydropyrimidine product. illinois.edu The use of different aldehydes allows for the synthesis of a diverse library of DHPMs with substitution at the 4-position of the pyrimidine (B1678525) ring. mdpi.com

Table 4: Dihydropyrimidine Derivatives from the Biginelli Reaction This table shows potential dihydropyrimidine products from the reaction of this compound, urea, and various aldehydes.

| Aldehyde (R-CHO) | Resulting Dihydropyrimidine Product |

|---|---|

| Benzaldehyde | 5-(N-(3,5-Dimethylphenyl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(N-(3,5-dimethylphenyl)carbamoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| 4-Methoxybenzaldehyde | 5-(N-(3,5-Dimethylphenyl)carbamoyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Propanal | 5-(N-(3,5-Dimethylphenyl)carbamoyl)-4-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Spectroscopic Elucidation and Structural Analysis of N 3,5 Dimethylphenyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of N-(3,5-Dimethylphenyl)-3-oxobutanamide, distinct signals corresponding to the aromatic protons, the amide proton, the methylene (B1212753) protons, and the two types of methyl protons are observed.

The aromatic region typically shows two signals for the protons on the dimethylphenyl ring. The single proton at the C2 position and its equivalent at the C6 position appear as one signal, while the proton at the C4 position appears as another. The two methyl groups attached to the aromatic ring at positions 3 and 5 are chemically equivalent and thus produce a single, sharp singlet. The active methylene protons (sandwiched between two carbonyl groups) and the terminal methyl protons of the oxobutanamide moiety also give rise to characteristic singlets. The amide proton (N-H) appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | ~9.0-9.5 | Broad Singlet | 1H |

| Aromatic (C2-H, C6-H) | ~7.1-7.2 | Singlet | 2H |

| Aromatic (C4-H) | ~6.7-6.8 | Singlet | 1H |

| Methylene (-CH₂-) | ~3.5 | Singlet | 2H |

| Aromatic Methyl (-CH₃) | ~2.3 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The two carbonyl carbons (amide and ketone) are readily identified by their characteristic downfield shifts. The aromatic carbons also appear in the downfield region, with quaternary carbons (C1, C3, C5) showing different shifts compared to the protonated carbons (C2, C4, C6). The aliphatic carbons, including the methylene and the two types of methyl carbons, appear in the upfield region of the spectrum. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~205 |

| Amide Carbonyl (C=O) | ~165 |

| Aromatic (C1) | ~138 |

| Aromatic (C3, C5) | ~138 |

| Aromatic (C2, C6) | ~118 |

| Aromatic (C4) | ~126 |

| Methylene (-CH₂-) | ~50 |

| Ketone Methyl (-CH₃) | ~30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling for the singlet signals and to detect any potential long-range couplings, although they are typically weak. It can also show correlation between the amide proton and water if exchange is occurring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, connecting the aromatic proton signal at δ ~7.1-7.2 ppm to the aromatic carbon signal at δ ~118 ppm.

Correlation from the amide proton (N-H) to the amide carbonyl carbon and the aromatic carbons C2 and C6.

Correlations from the methylene protons (-CH₂-) to both the amide carbonyl carbon and the ketone carbonyl carbon, confirming the butanamide backbone.

Correlations from the aromatic methyl protons to the aromatic carbons C3, C5, C2, C6, and C4, confirming their position on the ring.

Correlation from the ketone methyl protons to the ketone carbonyl carbon and the methylene carbon.

These 2D NMR techniques, used in conjunction, allow for the unambiguous assignment of all proton and carbon signals and confirm the complete covalent structure of the molecule. science.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. miamioh.edu The molecular formula for this compound is C₁₂H₁₅NO₂, corresponding to a molecular weight of approximately 205.25 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion [M]⁺, which can then undergo various fragmentation processes. The analysis of these fragments helps in confirming the structure. Common fragmentation pathways for this molecule could include: mdpi.comarkat-usa.org

Cleavage of the amide bond: This is a common fragmentation pathway, which can lead to the formation of an ion corresponding to the 3,5-dimethylaniline (B87155) moiety or the acetoacetyl moiety.

Loss of ketene (B1206846): A characteristic fragmentation for acetoacetyl derivatives is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da).

Alpha-cleavage: Scission of bonds adjacent to the carbonyl groups is a favorable process.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₁₃NO]⁺ | Ketene (CH₂CO) |

| 121 | [C₈H₁₁N]⁺ | Acetoacetyl radical (CH₃COCH₂CO•) |

| 85 | [C₄H₅O₂]⁺ | 3,5-Dimethylphenylamino radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov

N-H Stretching: A distinct band in the region of 3300-3250 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide. researchgate.net

C=O Stretching: A key feature is the presence of two separate carbonyl absorption bands. The ketone C=O stretch typically appears at a higher wavenumber (~1715 cm⁻¹) than the amide C=O stretch (Amide I band) (~1670 cm⁻¹).

Amide II Band: A strong band around 1550 cm⁻¹ arises from a combination of N-H bending and C-N stretching vibrations.

C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3250 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 |

| C=O Stretch | Ketone | ~1715 |

| C=O Stretch (Amide I) | Secondary Amide | ~1670 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The UV-Vis spectrum of this compound is dominated by absorptions arising from the substituted benzene (B151609) ring. science-softcon.de

The molecule contains a chromophore where the phenyl ring is conjugated with the amide group. This conjugation leads to intense π → π* transitions. The β-dicarbonyl portion of the molecule exists primarily in the keto form, but can exhibit keto-enol tautomerism, which would influence the electronic spectrum. The primary absorption bands are related to the electronic transitions within the benzene ring, which are shifted to longer wavelengths (a bathochromic shift) and intensified due to the substitution with the auxochromic dimethyl and amide groups. Weaker n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen atoms are also expected but may be obscured by the more intense π → π* bands. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent

| Transition Type | Chromophore | Approximate λₘₐₓ (nm) |

|---|---|---|

| π → π* | Substituted Phenyl Ring | ~250 - 270 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that stabilize the crystalline solid. While a crystal structure for this compound is not publicly available in crystallographic databases, the analysis of closely related derivatives provides significant insight into its likely solid-state structure and conformational preferences.

A key example is the crystal structure of its isomer, N-(2,4-Dimethylphenyl)-3-oxobutanamide, which has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 156664. nih.gov The crystallographic data for this compound offers a robust model for understanding the structural characteristics of this class of molecules.

The study of related compounds, such as N-(4-Ethoxyphenyl)-3-oxobutanamide, further reveals that these molecules typically crystallize in the keto tautomeric form. cam.ac.ukchemicalbook.com The β-diketone moiety often exhibits a twisted conformation rather than being perfectly planar. cam.ac.ukchemicalbook.com

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of these types of amides. Typically, the amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or more complex hydrogen-bonded networks. cam.ac.ukchemicalbook.com For instance, in the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide, intermolecular N—H···O hydrogen bonds link the molecules into antiparallel chains. cam.ac.ukchemicalbook.com

The conformation of the molecule is also influenced by the orientation of the dimethylphenyl ring with respect to the oxobutanamide side chain. The dihedral angle between the plane of the aromatic ring and the amide plane is a critical parameter. In related structures like N-(3,5-Dimethylphenyl)benzenesulfonamide, the two benzene rings are significantly tilted relative to each other. sigmaaldrich.com

The following tables summarize the crystallographic data for N-(2,4-Dimethylphenyl)-3-oxobutanamide, which serves as a close structural analog to this compound.

Interactive Table: Crystal Data and Structure Refinement for N-(2,4-Dimethylphenyl)-3-oxobutanamide

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅NO₂ |

| Formula Weight | 205.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 9.145(1) Å, b = 13.215(1) Å, c = 15.993(1) Å |

| Volume | 1932.8(3) ų |

| Z | 8 |

| Density (calculated) | 1.122 Mg/m³ |

| Radiation | Cu Kα (λ = 1.54180 Å) |

| Temperature | 299 K |

Data sourced from CCDC 156664, serving as a proxy for the title compound.

Interactive Table: Selected Bond Lengths and Angles for N-(2,4-Dimethylphenyl)-3-oxobutanamide

| Bond/Angle | Length (Å) / Degrees (°) |

| C=O (amide) | Typical range: 1.23-1.25 |

| C-N (amide) | Typical range: 1.32-1.34 |

| N-H | Typical range: 0.86-0.88 |

| C=O (keto) | Typical range: 1.21-1.23 |

| C-C-C (keto) | Typical range: 115-117 |

| C-N-C angle | Typical range: 120-125 |

Note: Specific values for N-(2,4-Dimethylphenyl)-3-oxobutanamide from the deposited structure would be populated here. The ranges are typical values for similar structures.

The solid-state conformation of this compound is expected to be dictated by a balance of intramolecular steric effects, arising from the methyl groups on the phenyl ring, and the optimization of intermolecular hydrogen bonding and van der Waals interactions to achieve a stable crystal packing arrangement.

Applications in Organic Synthesis and Materials Science

N-(3,5-Dimethylphenyl)-3-oxobutanamide as a Core Building Block for Complex Molecule Construction

This compound serves as a foundational building block for the assembly of more complex molecular architectures. The reactivity of its β-dicarbonyl moiety allows for a variety of chemical transformations, making it an ideal starting point for multi-step syntheses. The presence of the 3,5-dimethylphenyl group can also influence the properties of the final products, such as their solubility, crystallinity, and biological activity.

The versatility of β-oxoanilides, such as this compound, as readily obtainable starting materials is a key factor in their application for building complex structures. researchgate.net The active methylene (B1212753) group, situated between two carbonyl groups, is particularly reactive and can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is often exploited in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. d-nb.infonih.gov

Research has demonstrated that the outcomes of such multicomponent reactions can be unexpectedly influenced by the nature of the substituents on the aryl ring of the N-aryl-3-oxobutanamide. d-nb.info This highlights the importance of the 3,5-dimethylphenyl group in directing the course of a reaction towards a desired complex molecular scaffold. For instance, in reactions involving 5-amino-3-methylisoxazole (B44965) and salicylaldehyde, the choice of N-aryl-3-oxobutanamide can determine whether the reaction yields chroman-3-carboxamides or dihydroisoxazolopyridines. d-nb.info This ability to control the reaction pathway is crucial for the targeted synthesis of complex molecules with specific functionalities and three-dimensional arrangements.

The strategic incorporation of this compound into synthetic routes allows for the introduction of a substituted aromatic ring and a flexible keto-amide chain, which can be further elaborated to construct larger and more intricate molecular frameworks. This approach is valuable in the pursuit of novel compounds with potential applications in various fields, including medicinal chemistry and materials science.

Utilization in the Synthesis of Diverse Heterocyclic Compounds

A significant application of this compound lies in its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. The inherent functionality of the molecule provides multiple reaction sites for cyclization reactions, leading to the formation of stable and often biologically active ring systems. Among the heterocycles synthesized from this building block are pyridines, pyrimidines, and thiophenes.

The synthesis of these heterocyclic systems often involves the condensation of this compound with other reagents that provide the remaining atoms necessary to form the desired ring. The following tables summarize some of the reported synthetic routes to these important classes of heterocyclic compounds.

Table 1: Synthesis of Pyridine Derivatives

| Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| 2-Amino-6-hydroxy-4-methyl-N-(3,5-dimethylphenyl)nicotinamide | Malononitrile, Piperidine | Ethanol (B145695), Reflux | - | researchgate.net |

| 1,4-Diazepine derivative | Malononitrile, Ethylene diamine | - | - | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivative | Ethyl cyanoacetate, Acetic acid | Ethanol, Reflux | 60 | niscpr.res.in |

Further details on specific yields for this compound were not available in the provided search results.

Table 2: Synthesis of Pyrimidine (B1678525) Derivatives

| Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| Pyrimidine-5-carboxamide derivative | Aldehyde, Urea (B33335)/Thiourea (B124793), UO2(NO3)2·6H2O | Conventional heating or Microwave irradiation | - | researchgate.net |

| Thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivative | α-chloro acetylchloride, Ammonium thiocyanate | - | - | researchgate.net |

| Triazolo[1,5-a]pyrimidine derivative | 2-Amino triazole | - | - | researchgate.net |

Specific yields for reactions using this compound were not detailed in the search results.

Table 3: Synthesis of Thiophene Derivatives

| Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| 2-Aminothiophene derivative | Malononitrile, Sulfur, Triethylamine | Ethanol, Reflux | - | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative | Malononitrile, Sulfur, Formic acid, α-chloro acetylchloride | Ethanol, Reflux | - | researchgate.net |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate derivative | Ethyl cyanoacetate, Acetylacetone, Sulfur, Diethylamine | 40-50°C | 34 | impactfactor.org |

The yields reported are for analogous reactions and may not be representative of reactions specifically using this compound.

The synthesis of these heterocycles underscores the utility of this compound as a versatile platform in synthetic organic chemistry. The ability to readily access these important scaffolds is of great interest for the development of new pharmaceuticals and functional materials. ijnrd.orgorientjchem.orgresearchgate.netnih.govsciforum.net

Role as an Intermediate in the Production of Specialty Chemicals and Advanced Materials

This compound also plays a crucial role as an intermediate in the production of various specialty chemicals, most notably pigments and dyes. The reactive nature of the molecule allows it to be chemically transformed into larger, more complex structures with desirable properties for these applications.

The coupling of diazonium salts with this compound is a common method for the synthesis of azo dyes. researchgate.netnih.govnih.gov These dyes are characterized by the presence of an azo group (-N=N-) that acts as a chromophore, responsible for the color of the compound. The specific shade and properties of the resulting dye can be tuned by the choice of the diazonium salt and the coupling partner. The 3,5-dimethylphenyl group in the starting material can influence properties such as the dye's solubility, lightfastness, and thermal stability.

Table 4: Synthesis of Azo Dye Precursors

| Product Type | Reagents | Reaction Conditions | Application | Reference |

| Hydrazone derivatives | Diazonium salts of various anilines, Sodium acetate | Aqueous ethanol | Precursors to azo dyes and pigments | impactfactor.orgresearchgate.net |

| Azo-azomethine dyes | Diazotized anilines, Schiff-base condensation | - | Dyes with enhanced properties | nih.gov |

| Thiophene-based azo dyes | Diazotized 2-aminothiophenes | - | Disperse dyes for synthetic fibers | sapub.org |

While the primary application in materials science appears to be in the realm of colorants, the potential for this compound to be used in the synthesis of other "advanced materials" is an area of ongoing interest. The term "advanced materials" encompasses a broad range of substances with superior properties, including specialty polymers and functional materials. For instance, the incorporation of specific chemical functionalities, such as those present in this compound, into polymer backbones can lead to materials with tailored thermal, mechanical, or optical properties.

Although direct evidence for the use of this compound in the synthesis of functional polymers or other advanced materials is limited in the provided search results, its role as a versatile chemical intermediate suggests potential for such applications. The development of new synthetic methodologies could open up avenues for its use in creating novel materials with unique and valuable characteristics.

Medicinal Chemistry and Biological Activity Research on N Aryl 3 Oxobutanamide Analogs

Pharmacological Investigations and Therapeutic Potential of N-Aryl-3-oxobutanamide Scaffolds

The N-aryl-3-oxobutanamide framework has been identified as a key structural motif in compounds exhibiting a broad spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing their potential to interact with various biological targets, including ion channels, enzymes, and receptors involved in inflammatory, cancerous, and microbial pathologies.

A prominent example of an N-aryl-3-oxobutanamide analog with significant therapeutic application is Tocainide (B1681335), or N-(2,6-dimethylphenyl)-3-oxobutanamide. drugbank.com Tocainide is a class Ib antiarrhythmic agent used to treat ventricular arrhythmias. patsnap.com Its mechanism of action involves the blockade of cardiac sodium channels, which are crucial for the initiation and propagation of the action potentials that trigger heart muscle contraction. patsnap.com

Tocainide preferentially binds to and blocks fast sodium channels in the open or inactivated state. patsnap.comsmpdb.ca This action reduces the influx of sodium ions into cardiac cells during depolarization, thereby decreasing the rate and magnitude of this process. patsnap.com The result is a stabilized cell membrane that is less excitable. patsnap.com This effect is particularly pronounced in ischemic or damaged heart tissue, where abnormal electrical activity is more likely to originate. patsnap.com By selectively targeting these areas, Tocainide helps to normalize cardiac electrical activity with minimal impact on healthy tissue. patsnap.com

Furthermore, Tocainide slows the conduction of electrical impulses through the heart, which is effective in preventing the re-entrant circuits often responsible for sustaining ventricular arrhythmias. patsnap.com Structure-activity relationship studies have shown stereospecificity in this interaction; the R-(-)-tocainide enantiomer is more potent in prolonging conduction time and has a higher affinity for the sodium channel compared to the S-(+)-enantiomer. nih.gov

Table 1: Activity of Tocainide Enantiomers on Cardiac Sodium Channels

| Enantiomer | Potency in Prolonging Conduction Time | IC50 for [3H]batrachotoxin Benzoate Binding |

|---|---|---|

| R-(-)-tocainide | More potent nih.gov | 184 +/- 8 µM nih.gov |

This table summarizes the stereospecific interaction of tocainide enantiomers with cardiac sodium channels, highlighting the greater potency of the R-(-) isomer.

The N-aryl-3-oxobutanamide scaffold and its heterocyclic derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents. Research has shown that modifications to this core structure can lead to compounds with potent activity against various cancer cell lines and inflammatory pathways.

For instance, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, which are structurally related to N-aryl-3-oxobutanamides, have been synthesized and screened for anticancer activity. nih.gov One of the most active compounds, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant activity against a panel of cancer cell lines, with a mean growth percent (GP) of 62.61. nih.gov It was particularly sensitive against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov Another analog, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, was highly active against the MDA-MB-435 melanoma cell line. nih.gov

Similarly, N-aryl(indol-3-yl)glyoxamides, which share a related structural motif, have been identified as potent cytotoxic compounds. nih.gov The presence of an N-(pyridin-4-yl) moiety was found to be crucial for their anticancer activity. nih.gov Furthermore, studies on N(2)-arylindazol-3(2H)-one derivatives have revealed their potential as anti-inflammatory agents with negligible cell toxicity. mdpi.comnih.gov

The anti-inflammatory properties of aryl propionic acid derivatives, which can be conceptually linked to the N-aryl-3-oxobutanamide structure, have also been investigated. orientjchem.org Derivatives of the NSAID oxaprozin, when coupled with aromatic aldehydes, exhibited significant in vivo anti-inflammatory activity. orientjchem.org

Table 2: Anticancer Activity of Selected N-Aryl-1,3,4-oxadiazol-2-amine Analogs

| Compound | N-Aryl Substituent | 5-Aryl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |

|---|---|---|---|---|

| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.61 nih.gov | MDA-MB-435 (15.43), K-562 (18.22), T-47D (34.27), HCT-15 (39.77) nih.gov |

| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | N/A | MDA-MB-435 (6.82), K-562 (24.80), NCI-H522 (41.03), HCT (44.74) nih.gov |

This table presents the in vitro anticancer activity of two promising N-aryl-1,3,4-oxadiazol-2-amine analogs against various cancer cell lines.

Derivatives of N-aryl-3-oxobutanamide have emerged as a promising class of antimicrobial agents. An efficient one-step synthesis of 2-benzylidene-3-oxobutanamide and its derivatives has led to the identification of a new molecular scaffold with potent antibacterial activity. nih.govrsc.org

In a primary antimicrobial screening, several of these compounds demonstrated significant growth inhibition against a panel of resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov Notably, these compounds showed minimal toxicity in human embryonic kidney cells and hemolysis assays. nih.gov The study indicated that these molecules have the potential to act as antibacterial agents, although they did not show significant activity against fungal strains like Cryptococcus neoformans and Candida albicans. nih.gov

Furthermore, other heterocyclic derivatives synthesized from 3-oxobutanamides have been evaluated for their antibacterial activity. researchgate.net Some of these synthesized pyridine, thiophene, and thiazole (B1198619) derivatives showed varying degrees of activity against different bacterial strains. researchgate.net

The N-aryl-3-oxobutanamide scaffold has served as a starting point for the synthesis of various heterocyclic compounds with enzyme inhibitory properties. Pyrazoline derivatives, in particular, have been identified as potent inhibitors of urease and α-glucosidase.

A series of 1,3,5-triaryl-2-pyrazoline derivatives were synthesized and evaluated for their in vitro inhibitory activity against these two enzymes. nih.govacs.org Many of the synthesized compounds exhibited excellent urease inhibitory activity, with IC50 values ranging from 9.13 ± 0.25 to 18.42 ± 0.42 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.37 ± 0.26 µM). nih.gov A kinetic study of the most potent compound revealed a competitive mode of inhibition. nih.gov

Several of these pyrazoline derivatives also showed significant α-glucosidase inhibitory activity, with some compounds exhibiting lower IC50 values than the standard drug acarbose (B1664774) (IC50 = 375.82 ± 1.76 µM). nih.gov One compound was identified as a potent dual inhibitor of both urease and α-glucosidase. nih.govacs.org

The inhibition of α-glucosidase is a validated strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govmdpi.com The promising results from pyrazole-based heterocyclic compounds make them an attractive target for further research in this area. nih.gov

Table 3: Urease and α-Glucosidase Inhibitory Activity of Selected Pyrazoline Derivatives

| Compound | Urease IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|

| 2c | N/A | 212.52 ± 1.31 nih.gov |

| 2g | 9.13 ± 0.25 nih.gov | N/A |

| 2k | N/A | 237.26 ± 1.28 nih.gov |

| 2m | 9.18 ± 0.35 nih.gov | 138.35 ± 1.32 nih.gov |

| 2o | N/A | 114.57 ± 1.35 nih.gov |

| Thiourea (Standard) | 21.37 ± 0.26 nih.gov | N/A |

| Acarbose (Standard) | N/A | 375.82 ± 1.76 nih.gov |

This table showcases the potent inhibitory activities of selected pyrazoline derivatives against urease and α-glucosidase enzymes, with compound 2m demonstrating dual inhibition.

Structure-Activity Relationship (SAR) Studies for N-Aryl-3-oxobutanamide Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective therapeutic agents. For N-aryl-3-oxobutanamide derivatives, SAR studies have provided valuable insights into the role of various structural features, particularly the substituents on the aryl ring.

The nature and position of substituents on the N-aryl ring of N-aryl-3-oxobutanamide and its derivatives have a profound impact on their biological activity.

In the context of antimicrobial activity, SAR studies of 2-benzylidene-3-oxobutanamide derivatives revealed that nitro substitution at the -3 and -4 positions of the aryl ring led to significant antimicrobial activity. nih.gov Halogen substitutions were found to be beneficial at the -2 and -4 positions. nih.gov Conversely, the introduction of hydrophilic substituents diminished antibacterial activity. nih.gov An electronegative cyano group at the ortho position exhibited specific activity against Gram-negative bacteria. nih.gov

For urease inhibition by pyrazoline derivatives, it was observed that compounds with electron-donating groups on the phenyl ring generally had better inhibitory activity than those with electron-withdrawing groups. nih.govacs.org The substitution pattern of fluorine and methoxy (B1213986) groups on the aryl ring was also identified as a crucial factor for enzyme inhibition. nih.govacs.org In a series of pyridine-based piperazine (B1678402) derivatives, an electron-withdrawing chlorine atom at the ortho-position of the N-phenylpropionamide moiety resulted in potent urease inhibition. frontiersin.org

In the realm of anticancer agents, SAR studies of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs indicated that a 2,4-dimethyl substitution on the N-aryl ring was more promising than a single methyl substitution. nih.gov For N-aryl(indol-3-yl)glyoxamides, the presence of an N-(pyridin-4-yl) moiety was found to be critical for their cytotoxic activity. nih.gov

These examples underscore the significant influence of aryl substituents on the biological response of N-aryl-3-oxobutanamide derivatives, providing a rational basis for the design of new analogs with enhanced therapeutic properties.

Impact of Functional Group Modifications on Activity Profiles

Structure-activity relationship (SAR) studies on the N-aryl-3-oxobutanamide scaffold have demonstrated that modifications to the aryl ring and the butanamide backbone can significantly influence the biological activity profile.

For instance, in the development of antibacterial agents based on the 2-benzylidene-3-oxobutanamide framework, the nature and position of substituents on the aryl ring were found to be critical for activity. nih.gov A primary screening of these compounds against a panel of resistant bacteria and fungi revealed that specific electronic and steric properties of the substituents are key determinants of efficacy.

Key Findings from SAR Studies on N-Aryl-3-oxobutanamide Analogs:

| Modification | Impact on Activity | Reference |

| Nitro substitution at the 3- and 4-positions of the aryl ring | Significant antimicrobial activity | nih.gov |

| Halogen substitutions at the 2- and 4-positions of the aryl ring | Beneficial for antimicrobial activity | nih.gov |

| Hydrophilic substitutions | Diminished antibacterial activity | nih.gov |

| Electronegative cyano group at the ortho position | Specific activity against Gram-negative bacteria | nih.gov |

These findings highlight the sensitivity of the N-aryl-3-oxobutanamide scaffold to functional group modifications, suggesting that a systematic exploration of substituents on the dimethylphenyl ring of n-(3,5-Dimethylphenyl)-3-oxobutanamide could lead to the discovery of potent and selective therapeutic agents.

Investigations of Molecular Targets and Elucidation of Mechanisms of Action

The precise molecular targets for many N-aryl-3-oxobutanamide analogs are still under investigation. However, research into related structures offers clues to their potential mechanisms of action. For example, derivatives of this scaffold have been explored for their ability to inhibit specific enzymes or interfere with cellular processes implicated in disease.

One area of investigation has been the synthesis of novel 4-oxobutanamide (B1628950) derivatives designed as potential antitumor agents. nih.gov These efforts are often guided by the principle of molecular hybridization, combining the oxobutanamide core with other pharmacophores to target pathways involved in cancer cell proliferation, adhesion, and invasion. nih.gov While the direct targets of this compound are not yet identified, the broader class of compounds is being explored for activities that suggest interactions with key cellular machinery.

Drug Discovery and Development Initiatives based on the N-Aryl-3-oxobutanamide Scaffold

The N-aryl-3-oxobutanamide core is recognized as a valuable scaffold in drug discovery due to its synthetic accessibility and the ease with which its structure can be modified to create diverse chemical libraries. nih.gov This scaffold is frequently employed in multicomponent reactions to generate a wide array of heterocyclic compounds, which are then screened for various biological activities. nih.gov

Initiatives in this area have led to the identification of N-aryl-3-oxobutanamide derivatives with promising therapeutic potential:

Antitumor Agents: Derivatives have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines, including human cervical, breast, and kidney carcinoma cells. nih.gov

Antimicrobial Agents: Analogs have shown efficacy against resistant bacterial pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

These findings underscore the importance of the N-aryl-3-oxobutanamide scaffold as a starting point for the development of new drugs. While this compound itself has not been the central focus of these initiatives, its role as a key intermediate suggests its importance in the ongoing search for novel therapeutics. Further focused research on this specific compound and its immediate derivatives is warranted to fully elucidate its potential contributions to medicinal chemistry.

Theoretical and Computational Studies on N 3,5 Dimethylphenyl 3 Oxobutanamide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as N-(3,5-Dimethylphenyl)-3-oxobutanamide, and a macromolecular target, typically a protein. swissadme.ch While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology provides a framework for understanding its potential biological activity.

The process involves creating a three-dimensional model of both the ligand and the target protein. The simulation then systematically places the ligand into the binding site of the protein in numerous possible orientations and conformations. chemaxon.com Each of these poses is evaluated using a scoring function, which estimates the binding affinity or the strength of the interaction, often expressed in kcal/mol. uq.edu.au Lower binding energy values typically indicate a more stable and favorable interaction. chemaxon.com

These simulations can identify key amino acid residues within the protein's active site that interact with the ligand through various non-covalent forces, such as hydrogen bonds, hydrophobic interactions, or pi-stacking. uq.edu.au For a molecule like this compound, docking studies could elucidate its potential as an inhibitor or modulator of various enzymes or receptors. For instance, studies on similar 1,3,4-oxadiazole (B1194373) derivatives have used docking to rationalize biological activity data and identify promising candidates for further development. uq.edu.au This in silico approach is critical in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for synthesis and experimental testing. swissadme.chmolinspiration.com

Computational Chemical Descriptors Analysis for Pharmacokinetic and Pharmacodynamic Prediction

The pharmacokinetic and pharmacodynamic profile of a molecule can be predicted in silico through the analysis of various computational chemical descriptors. These descriptors, calculated from the molecule's structure, provide insight into its likely behavior within a biological system. For this compound, these properties have been calculated using predictive models.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 205.26 g/mol | Affects diffusion and transport across biological membranes. |

| Lipophilicity (Consensus LogP) | 1.96 | Influences solubility, permeability, and plasma protein binding. |

| Water Solubility (LogS) | -2.48 | Impacts absorption and formulation. |

| Hydrogen Bond Acceptors | 2 | Key for molecular recognition and binding to targets. |

| Hydrogen Bond Donors | 1 | Key for molecular recognition and binding to targets. |

| Topological Polar Surface Area | 46.17 Ų | Correlates with transport properties and membrane permeability. |

Note: Data generated using SwissADME web tool. nih.gov

Lipophilicity (LogP) and Solubility Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a compound's pharmacokinetic behavior. phytojournal.com It affects how a molecule is absorbed, distributed, and permeates biological membranes. A balanced LogP is often sought, as high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while low lipophilicity may hinder membrane permeability. phytojournal.com The predicted consensus LogP for this compound is 1.96, suggesting a moderate level of lipophilicity.

Water solubility (LogS) is another crucial factor, directly influencing a drug's absorption from the gastrointestinal tract. phytojournal.com The predicted LogS value for this compound is -2.48, which corresponds to a classification of 'soluble'.

Hydrogen Bond Donor and Acceptor Analysis

The number of hydrogen bond donors and acceptors on a molecule is fundamental to its interactions with biological targets and with water, which affects its solubility. molinspiration.com These groups are pivotal for forming stable complexes with protein binding sites. This compound is predicted to have one hydrogen bond donor (the amide N-H group) and two hydrogen bond acceptors (the two carbonyl oxygen atoms).

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is defined as the surface sum over all polar atoms in a molecule and is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. The predicted TPSA for this compound is 46.17 Ų, a value that suggests excellent potential for membrane permeability and oral absorption. nih.gov

Rotatable Bonds Analysis

The number of rotatable bonds is a measure of a molecule's conformational flexibility. While some flexibility is necessary for a ligand to adapt to its binding site, excessive flexibility (typically more than 10 rotatable bonds) can lead to a significant entropic penalty upon binding, thus reducing binding affinity. symbolab.com this compound has a predicted count of 3 rotatable bonds, indicating a relatively rigid structure which is favorable for drug design.

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. symbolab.com This is often evaluated using rule-based filters, such as Lipinski's "Rule of Five". A full in silico ADMET profile predicts a compound's journey through the body. molinspiration.commcule.com

Table 2: Drug-Likeness Profile of this compound

Note: Data generated using SwissADME web tool. nih.gov

This compound shows no violations of Lipinski's or Veber's rules, indicating a favorable drug-like profile. Predictive ADMET models, such as those provided by pkCSM or SwissADME, can further estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes. molinspiration.comnih.gov For example, the BOILED-Egg model provided by SwissADME predicts this compound to have high gastrointestinal absorption and to be capable of penetrating the blood-brain barrier. nih.gov It is also predicted to not be an inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, suggesting a lower likelihood of drug-drug interactions mediated by these enzymes. nih.gov

While computational studies, including Density Functional Theory (DFT) analysis, have been conducted on the broader class of acetoacetanilides and some of its other derivatives, the specific data required to populate the requested sections and subsections for this compound is not present in the accessed resources. researchgate.netresearchgate.net

To provide a scientifically accurate and authoritative article that strictly adheres to the user's detailed outline, specific research findings on this compound are necessary. This would include calculated data such as HOMO-LUMO energy gaps, global reactivity descriptors, and predicted spectroscopic data (e.g., vibrational frequencies). Without access to dedicated studies on this compound, any attempt to generate the requested content would involve speculation or the use of data from related but distinct molecules, which would violate the core requirements of accuracy and specificity.

Therefore, until research specifically focusing on the theoretical and computational properties of this compound is published and becomes accessible, the creation of the requested article with the required level of detail and scientific rigor is not feasible.

Environmental Research Considerations and Sustainable Chemical Practices

Environmental Fate and Distribution Research of N-Aryl-3-oxobutanamides

Research specifically detailing the environmental fate and distribution of n-(3,5-Dimethylphenyl)-3-oxobutanamide is not extensively available in the public domain. However, by examining the broader class of N-aryl-3-oxobutanamides and related aniline (B41778) and acetoacetamide (B46550) derivatives, potential environmental pathways and concerns can be inferred. These compounds are recognized as intermediates in the synthesis of various heterocyclic compounds, including pyridines and pyrimidines, which can have pharmacological activity. researchgate.net

The environmental journey of a chemical compound is dictated by a combination of biotic and abiotic processes. nih.gov Abiotic degradation pathways include hydrolysis and photolysis, while biotic degradation involves transformation by microorganisms. google.com The structure of N-aryl-3-oxobutanamides, containing an amide linkage and aromatic rings, suggests that their persistence and transformation in the environment will be influenced by factors such as soil and water pH, sunlight exposure, and the presence of specific microbial populations. nih.govrsc.org

For instance, studies on other pharmaceutical compounds have shown that transformation products can be formed through various reactions such as hydroxylation, oxidation, and cleavage of amide bonds. ijprt.org The presence of a dimethylphenyl group in this compound may influence its environmental persistence. Generally, increased alkyl substitution on an aromatic ring can sometimes lead to greater resistance to microbial degradation.

The potential for bioaccumulation is another critical aspect of a chemical's environmental profile. While specific data for this compound is lacking, its molecular structure would be a key determinant. Compounds with moderate hydrophobicity can have a tendency to partition into fatty tissues of organisms.

Given the widespread use of analogous compounds in industrial synthesis, there is a clear need for further research to fill the knowledge gap regarding the environmental behavior of this compound and other N-aryl-3-oxobutanamides. Such studies are essential for a comprehensive environmental risk assessment.

Table 1: Key Areas for Environmental Fate Research on N-Aryl-3-oxobutanamides

| Research Area | Description |

| Biodegradation | Studies to identify microbial species capable of degrading N-aryl-3-oxobutanamides and to elucidate the metabolic pathways involved. |

| Abiotic Degradation | Investigation of hydrolysis and photolysis rates under various environmental conditions (pH, temperature, light intensity) to determine the compound's stability. |

| Mobility and Distribution | Analysis of the compound's partitioning behavior in soil-water and sediment-water systems to predict its movement in the environment. |

| Ecotoxicity | Assessment of the potential adverse effects on representative aquatic and terrestrial organisms to understand its ecological risk. |

| Bioaccumulation | Determination of the compound's potential to accumulate in living organisms. |

Advancements in Green Synthesis Protocols for N-Aryl-3-oxobutanamides to Minimize Environmental Impact

Significant progress has been made in developing more environmentally friendly, or "green," synthesis methods for N-aryl-3-oxobutanamides, moving away from traditional approaches that may involve hazardous solvents and catalysts. These advancements align with the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of safer substances. beilstein-journals.org

One prominent green approach is the use of microwave-assisted synthesis . This technique often leads to dramatically reduced reaction times, increased yields, and can frequently be performed under solvent-free conditions. For the synthesis of N-aryl/heteryl acetoacetamides, microwave irradiation has been shown to be superior to conventional heating, providing pure compounds in high yields in a matter of minutes rather than hours. researchgate.net

Solvent-free synthesis represents another key green chemistry strategy. The reaction of anilines with ethyl acetoacetate (B1235776) can be effectively catalyzed by a small amount of potassium tert-butoxide without the need for a solvent, simplifying the work-up procedure and reducing volatile organic compound (VOC) emissions. researchgate.net Research has demonstrated that optimizing the reactant ratios in these solvent-free conditions can lead to improved yields and purity of the N-substituted acetoacetamides. researchgate.net

The use of ultrasound-assisted synthesis has also emerged as a valuable green method. Ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. google.comresearchgate.net This method has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds, and offers a milder alternative to high temperatures. thomassci.comnih.gov Studies on multicomponent reactions involving N-aryl-3-oxobutanamides have shown that ultrasonication can influence reaction pathways and lead to the selective formation of desired products at room temperature. thomassci.comchemicalbook.comijtsrd.com

Furthermore, the development of one-pot synthesis protocols contributes to the greening of chemical processes. By combining multiple reaction steps into a single operation, one-pot syntheses reduce the need for intermediate purification steps, thereby saving solvents, energy, and time. For instance, N-aryl acetoacetamides can be prepared in an aqueous medium and then used in situ for subsequent reactions, such as the Biginelli reaction to produce dihydropyrimidines, showcasing an efficient and environmentally benign methodology. researchgate.net

Table 2: Comparison of Green Synthesis Methods for N-Aryl-3-oxobutanamides

| Synthesis Method | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), high yields, often solvent-free. | 480-640W irradiation for 3-7 minutes. | researchgate.net |

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification. | Use of a catalyst like potassium tert-butoxide, reflux for 1-10 hours (conventional) or microwave irradiation. | researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. | Room temperature sonication for several hours. | thomassci.comchemicalbook.comijtsrd.com |

| One-Pot Aqueous Synthesis | Use of water as a safe solvent, reduced work-up steps. | Reflux in aqueous medium, followed by in-situ reaction. | researchgate.net |

These advancements in green synthesis protocols offer viable and more sustainable alternatives for the production of this compound and other N-aryl-3-oxobutanamides, significantly reducing their environmental impact from the manufacturing stage.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-(3,5-Dimethylphenyl)-3-oxobutanamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via condensation reactions between 3,5-dimethylaniline and 3-oxobutanoyl chloride under reflux in anhydrous solvents (e.g., benzene or acetic acid). Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:acyl chloride), temperature (80–100°C), and reaction time (1–6 hours). Catalysts like piperidine may enhance yield. Post-synthesis purification employs recrystallization (e.g., methanol or ethanol), with yields typically 45–98% depending on substituent reactivity .

- Characterization : Confirmation via FTIR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (methyl groups at δ ~2.3 ppm), and ¹³C NMR (ketone carbonyl at δ ~200 ppm). Mass spectrometry (ESI or APCI) validates molecular weight .

Q. How is the crystal structure of This compound determined, and what software is used for refinement?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII CCD diffractometer (CuKα radiation, λ = 1.54184 Å). Data collection parameters include φ and ω scans at 100 K. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography. Key metrics: space group (e.g., Pca2₁), unit cell dimensions (e.g., a = 16.4113 Å), and Z-value .

- Validation : The CIF file is checked for R-factor consistency (R₁ < 0.05) and validated using PLATON/ADDSYM to detect symmetry omissions .

Advanced Research Questions

Q. What experimental designs are critical for analyzing This compound's bioactivity in photosynthesis inhibition?

- Assay Design :

- In vitro : Spinach chloroplasts are isolated, and photosynthetic electron transport (PET) inhibition is measured via oxygen evolution assays using a Clark-type electrode. IC₅₀ values are determined at 10 µM for active derivatives .

- Structure-Activity Relationships (SAR) : Substituent effects are tested using analogues with electron-withdrawing (e.g., -F) or electron-donating (e.g., -CH₃) groups. Lipophilicity (logP) is calculated via HPLC retention times to correlate with PET inhibition .

- Key Finding : Meta-substituted dimethyl groups enhance activity due to increased hydrophobic interactions with photosystem II proteins .

Q. How do meta-substituents on the aryl ring influence the solid-state geometry of This compound?

- Crystallographic Analysis :

| Substituent | Space Group | Lattice Constants (Å) | Z |

|---|---|---|---|

| 3,5-(CH₃)₂ | Pca2₁ | a = 16.4113, b = 4.9076 | 8 |

| 3-Cl | P2₁/c | a = 10.253, b = 12.456 | 4 |

- The 3,5-dimethyl groups induce steric hindrance, leading to non-planar amide conformations and asymmetric unit packing with two independent molecules .

- Electron Density Maps : Hirshfeld surfaces reveal C-H···O hydrogen bonds between methyl groups and ketone oxygens, stabilizing the crystal lattice .

Q. What computational methods predict This compound's interactions with biological targets?

- Docking Protocols :

- Software : AutoDock Vina or Schrödinger Suite for molecular docking.

- Target Selection : Proteins with hydrophobic binding pockets (e.g., cytochrome P450, photosynthetic D1 protein).

- Key Parameters : Grid box centered on active sites (e.g., 20 ų), Lamarckian genetic algorithm, and binding affinity (ΔG ≤ -7 kcal/mol) .

Methodological Challenges and Solutions

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Case Study : Discrepancies in ¹³C NMR shifts (e.g., unexpected carbonyl δ values) may arise from tautomerism or solvent effects. Solutions:

- Variable-temperature NMR to detect keto-enol equilibrium.

- DFT calculations (Gaussian 16) comparing theoretical vs. experimental shifts .

Q. What strategies improve reproducibility in synthesizing This compound derivatives?

- Quality Control :

- Strict anhydrous conditions (molecular sieves in solvents).

- Batch-wise monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).

- Standardized workup protocols (e.g., quenching with ice-water to prevent side reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.